5-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one

Physicochemical profiling Lipophilicity Fragment-based drug discovery

5-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one (CAS 56057-24-0), also known as 5-methyl-4-aza-2-oxindole, is a heterocyclic compound belonging to the pyrrolo[3,2-b]pyridin-2-one family. It features a fused bicyclic core comprising a pyrrole ring and a pyridine ring, with a methyl substituent at the 5-position of the pyrrole moiety and a lactam carbonyl at position 2.

Molecular Formula C8H8N2O
Molecular Weight 148.16 g/mol
CAS No. 56057-24-0
Cat. No. B3191611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one
CAS56057-24-0
Molecular FormulaC8H8N2O
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C1)NC(=O)C2
InChIInChI=1S/C8H8N2O/c1-5-2-3-6-7(9-5)4-8(11)10-6/h2-3H,4H2,1H3,(H,10,11)
InChIKeyXDXPTNMHSHEUMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one (CAS 56057-24-0): Physicochemical Identity and Scaffold Classification for Procurement Decisions


5-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one (CAS 56057-24-0), also known as 5-methyl-4-aza-2-oxindole, is a heterocyclic compound belonging to the pyrrolo[3,2-b]pyridin-2-one family . It features a fused bicyclic core comprising a pyrrole ring and a pyridine ring, with a methyl substituent at the 5-position of the pyrrole moiety and a lactam carbonyl at position 2 . The compound has a molecular formula of C₈H₈N₂O, a molecular weight of 148.16 g/mol, a calculated XLogP of 0.1, a topological polar surface area (TPSA) of 42 Ų, zero rotatable bonds, one hydrogen bond donor, and two hydrogen bond acceptors . This scaffold serves as a key synthetic intermediate in medicinal chemistry, particularly as a precursor for kinase inhibitor programs targeting FGFR, Trk, and other oncology-relevant kinases .

Why 5-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one Cannot Be Interchanged with Unsubstituted or Positional Isomer Analogs in Research Procurement


The 5-methyl substituent on the pyrrolo[3,2-b]pyridin-2-one core is not merely a passive structural decoration; it measurably alters the compound's physicochemical properties in ways that directly impact its suitability for specific synthetic and biological applications. The calculated XLogP shifts from -0.3 for the unsubstituted parent (CAS 32501-05-6) to 0.1 for the 5-methyl analog . This ~0.4 log unit increase in lipophilicity affects aqueous solubility, membrane permeability, and protein binding potential—parameters that are critical when the compound is employed as a fragment hit, a synthetic intermediate requiring specific solvent partitioning behavior, or a precursor for structure-activity relationship (SAR) exploration . Furthermore, the positional isomer 7-methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one (CAS 56057-25-1) exhibits a LogP of 0.79–1.02 , representing a >6-fold difference in predicted partition coefficient relative to the 5-methyl isomer. This divergence means that results obtained with one methyl isomer cannot be extrapolated to the other in assays where lipophilicity-driven properties—such as passive diffusion, metabolic stability, or off-target binding—are determinative .

Quantitative Differentiation Evidence for 5-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one vs. Closest Analogs: A Procurement Decision Guide


Lipophilicity Shift vs. Unsubstituted Parent (XLogP: 0.1 vs. -0.3)

5-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one exhibits a calculated XLogP of 0.1, compared to -0.3 for the unsubstituted parent compound 1H-pyrrolo[3,2-b]pyridin-2(3H)-one (CAS 32501-05-6) . This represents a ΔXLogP of +0.4 units, corresponding to an approximately 2.5-fold increase in predicted octanol-water partition coefficient . Both compounds share identical TPSA (42 Ų), hydrogen bond donor count (1), hydrogen bond acceptor count (2), and rotatable bond count (0); the sole structural variable is the 5-methyl group . This controlled physicochemical variation makes the 5-methyl analog a systematically more lipophilic congener, which is particularly relevant for fragment-based screening libraries where incremental logP tuning correlates with differential protein binding thermodynamics and solubility profiles .

Physicochemical profiling Lipophilicity Fragment-based drug discovery ADME prediction

Positional Isomer Differentiation: 5-Methyl vs. 7-Methyl LogP Divergence (0.1 vs. 0.79–1.02)

The 5-methyl and 7-methyl positional isomers of 1H-pyrrolo[3,2-b]pyridin-2(3H)-one, despite having identical molecular formula (C₈H₈N₂O) and molecular weight (148.16 g/mol), exhibit markedly different calculated lipophilicities. The 5-methyl isomer (CAS 56057-24-0) has an XLogP of 0.1, while the 7-methyl isomer (CAS 56057-25-1) has a LogP ranging from 0.79 to 1.02 depending on the computational method . This represents a 5- to 10-fold difference in predicted octanol-water partition coefficient between the two isomers . The differential arises from the distinct electronic environments of the 5-position (pyrrole ring, adjacent to the lactam carbonyl) versus the 7-position (pyridine ring nitrogen-proximal), which alters the compound's hydrogen bonding capacity with surrounding solvent . Both isomers have been synthesized via established routes, confirming their chemical accessibility for comparative studies .

Positional isomerism Regiochemistry SAR Lipophilicity

Scaffold Validation: Pyrrolo[3,2-b]pyridin-2-one Core in Potent FGFR4 Inhibitors (IC50 Down to Single-Digit Nanomolar)

The pyrrolo[3,2-b]pyridin-2-one core—of which 5-methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one represents a minimally substituted variant—has been validated as a productive scaffold for generating potent kinase inhibitors. In a representative study, the 5-formyl-pyrrolo[3,2-b]pyridine-3-carboxamide derivative 10z exhibited single-digit nanomolar biochemical activity against wild-type FGFR4 and the FGFR4(V550L/M) gatekeeper mutant variants, with antiproliferative IC50 values of 37 nM (Hep3B), 32 nM (JHH-7), and 94 nM (HuH-7) against hepatocellular carcinoma cell lines . While this specific activity belongs to a more elaborated derivative rather than the 5-methyl core compound itself, the data establish the pyrrolo[3,2-b]pyridine scaffold's capacity to support high-affinity kinase binding when appropriately functionalized . In a separate program, the clinical candidate ASTX660—which incorporates a 3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridin-1-yl moiety—demonstrates that the pyrrolo[3,2-b]pyridine scaffold is capable of yielding orally bioavailable clinical-stage molecules . The 5-methyl substituent on the core compound serves as a synthetic handle for further derivatization at this position, as established by SAR studies showing that C-5 substitution critically modulates target affinity and selectivity .

Kinase inhibition FGFR4 Cancer therapeutics Scaffold validation

Physicochemical Drug-Likeness: Zero Rotatable Bonds and TPSA of 42 Ų Support CNS and Oral Bioavailability Potential

5-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one possesses physicochemical properties that align favorably with established drug-likeness metrics. Its TPSA of 42 Ų falls well below the 60–70 Ų threshold associated with favorable oral absorption and below the 90 Ų threshold often cited for blood-brain barrier penetration . The compound has zero rotatable bonds, which correlates with higher ligand efficiency and lower entropic penalty upon target binding compared to more flexible scaffolds . These properties compare favorably to the 3,3-dimethyl analog (LogP = 1.45, TPSA = 42 Ų, MW = 162.19) which introduces additional lipophilicity and molecular weight without improving polar surface area . The 5-methyl compound thus occupies a more favorable position in property space for programs requiring balanced potency and pharmacokinetic profiles, particularly those targeting CNS indications where lower LogP and higher TPSA-normalized polarity are desirable .

Drug-likeness CNS penetration Oral bioavailability Physicochemical profiling

Commercial Availability and Synthetic Tractability: Established Multi-Vendor Supply with Defined Synthetic Routes Since 1975

5-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one is commercially available from multiple chemical suppliers with typical purity specifications of ≥95% . A defined synthetic route to both the 5-methyl and 7-methyl positional isomers was published in 1975, establishing long-standing synthetic tractability . The compound has an MDL number (MFCD12924242) and is cataloged in major chemical databases including PubChem, ChemSrc, and Molbase . In contrast, the 7-methyl positional isomer (CAS 56057-25-1) is also commercially available but with a different supplier landscape, and the unsubstituted parent (CAS 32501-05-6) is more broadly stocked but lacks the methyl substitution handle for SAR exploration . Commercial pricing and lead times vary by vendor and pack size; the compound is typically supplied in milligram to gram quantities suitable for research-scale synthesis and screening .

Commercial availability Synthetic accessibility Procurement Supply chain

Validated Application Scenarios for 5-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one Based on Quantitative Evidence


Fragment-Based Drug Discovery: A Calculated-Lipophilicity Fragment with Zero Rotatable Bonds for Efficient Ligand Optimization

With an XLogP of 0.1, TPSA of 42 Ų, zero rotatable bonds, and a molecular weight of 148.16, 5-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one meets all criteria for an attractive fragment hit in fragment-based drug discovery (FBDD) campaigns . Its intermediate lipophilicity (between the overly hydrophilic parent at XLogP -0.3 and the excessively lipophilic 3,3-dimethyl analog at LogP 1.45) places it in the 'sweet spot' for fragment libraries where balanced solubility and target affinity are required . The clinical success of the pyrrolo[3,2-b]pyridine-containing fragment-derived candidate ASTX660 validates this scaffold's suitability for FBDD approaches . Procurement of this compound is appropriate for research groups initiating fragment screens against kinases, IAPs, or other protein targets where the pyrrolo[3,2-b]pyridin-2-one core has demonstrated productive binding interactions.

Kinase Inhibitor Lead Generation: A Validated Scaffold for FGFR, Trk, and Serotonin Receptor Programs

The pyrrolo[3,2-b]pyridin-2-one scaffold has produced single-digit nanomolar inhibitors of FGFR4 (derivative 10z: Hep3B IC50 = 37 nM) , sub-nanomolar TrkA inhibitors (GW441756: IC50 = 2 nM) , and highly selective 5-HT1F receptor agonists (>100-fold selectivity achieved via C-5 acetamide substitution) . The 5-methyl substituent on the core compound provides a critical synthetic handle for SAR exploration at the C-5 position, which has been shown to directly modulate receptor affinity and subtype selectivity . Research groups initiating kinase or GPCR inhibitor programs should procure the 5-methyl variant specifically when their synthetic strategy requires functionalization at the 5-position, as the unsubstituted parent lacks this derivatization point and the 7-methyl isomer places the methyl group at a position with different electronic and steric characteristics.

CNS Drug Discovery Programs Requiring Balanced Permeability and Low Efflux Liability

The TPSA of 42 Ų, combined with an XLogP of 0.1 and zero rotatable bonds, positions 5-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one within the favorable property space for CNS drug candidates . The 1H-pyrrolo[3,2-b]pyridine core has been explicitly optimized for CNS penetration in the context of GluN2B-selective negative allosteric modulators, where lead compounds achieved >75% receptor occupancy after oral dosing at 10 mg/kg in rats . Compared to the 3,3-dimethyl analog (LogP = 1.45), which would be predicted to have higher brain tissue binding and potentially greater efflux transporter recognition, the 5-methyl variant maintains a more favorable balance of passive permeability and low non-specific binding . CNS-focused research programs should preferentially procure the 5-methyl analog over more lipophilic congeners when designing brain-penetrant candidates.

Synthetic Methodology Development and Heterocyclic Chemistry Research

The established synthetic route to 5-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one, published in 1975, provides a reliable foundation for synthetic methodology development . The compound's commercial availability from multiple vendors (AKSci, Bidepharm, Fluorochem) with ≥95% purity enables its use as a starting material or reference standard in heterocyclic chemistry research . The presence of both the lactam carbonyl (position 2) and the methyl-substituted pyrrole ring (position 5) offers two distinct reactive sites for derivatization, while the zero rotatable bond structure simplifies NMR characterization and reaction monitoring . This application scenario is particularly relevant for academic and industrial laboratories developing novel synthetic methodologies for fused bicyclic heterocycles, where the compound serves as both a substrate for reaction optimization and a benchmark for comparing synthetic efficiency across different approaches.

Quote Request

Request a Quote for 5-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.